molecular formula C11H11N3O2 B2944211 methyl 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate CAS No. 227959-99-1

methyl 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2944211
CAS No.: 227959-99-1
M. Wt: 217.228
InChI Key: XSVZQNUVGMIBIK-UHFFFAOYSA-N
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Description

Methyl 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate is a triazole-based compound featuring a 4-methylphenyl group at the 1-position of the triazole ring and a methyl ester at the 4-position. Triazoles are renowned for their stability, synthetic versatility, and applications in medicinal chemistry, materials science, and corrosion inhibition . The 4-methylphenyl substituent likely enhances hydrophobicity, influencing solubility and intermolecular interactions, while the ester group offers reactivity for further functionalization .

Properties

IUPAC Name

methyl 1-(4-methylphenyl)triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-8-3-5-9(6-4-8)14-7-10(12-13-14)11(15)16-2/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVZQNUVGMIBIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate typically involves a click chemistry approach, specifically the Huisgen 1,3-dipolar cycloaddition reaction. This reaction is carried out between an azide and an alkyne in the presence of a copper(I) catalyst. The reaction conditions generally include:

    Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)

    Temperature: Room temperature to 60°C

    Catalyst: Copper(I) iodide (CuI) or copper(II) sulfate (CuSO₄) with sodium ascorbate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may include crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methyl group on the phenyl ring can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: 4-methylbenzoic acid derivatives

    Reduction: 4-methylphenylmethanol derivatives

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

The search results do not contain information regarding the applications of "methyl 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate." However, the search results do provide information on the applications of similar compounds containing a triazole ring.

Triazole-containing compounds have diverse applications in various scientific fields. Triazoles are significant in medicinal chemistry, especially as antifungal and anticancer agents. The presence of a triazole ring in a molecule can lead to potential pharmacological properties.

Potential Applications:

  • Antimicrobial Agents Compounds with triazole moieties have exhibited antimicrobial properties. Studies show that triazole derivatives can possess significant antimicrobial activity against pathogenic bacteria and fungi.
  • Antifungal Agents Triazoles are widely studied for their roles as antifungal agents.
  • Anticancer Agents Triazoles are widely studied for their roles as anticancer agents. Studies have indicated that triazole derivatives can inhibit the growth of various cancer cell lines.
  • Inhibitors Some triazole compounds can act as GlyT1 competitive inhibitors and may represent a treatment for schizophrenia and other disorders associated with NMDA receptor hypofunction .
  • Antimetastatic Activity Some pyrrolidines have demonstrated antimetastatic behavior in in vivo tumor metastasis tests .

Mechanism of Action

The mechanism of action of methyl 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as DNA or proteins. The triazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in substituents at the 1- and 4-positions of the triazole ring, impacting physicochemical and biological properties. A comparative analysis is provided below:

Compound Name Substituents (Position) Key Features Reference
Methyl 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate 1: 4-methylphenyl; 4: methyl ester Enhanced hydrophobicity; potential for metal coordination via ester group
Methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate 1: 2,6-difluorobenzyl; 4: methyl ester Electron-withdrawing F atoms improve corrosion inhibition; dihedral angle: 77.3° between triazole and benzyl rings
Ethyl 1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylate 1: 4-methylbenzyl; 4: ethyl ester Longer alkyl chain increases lipophilicity; used in drug discovery scaffolds
Methyl 1-(3,5-di-tert-butylphenyl)-1H-1,2,3-triazole-4-carboxylate 1: 3,5-di-tert-butylphenyl; 4: methyl ester Bulky tert-butyl groups reduce crystallinity (mp not reported); high yield (85%)
Methyl 1-benzyl-5-(N-phenyl-tert-butoxycarbonyl-amino)-1H-1,2,3-triazole-4-carboxylate 1: benzyl; 5: Boc-protected amine Steric hindrance from Boc group; lower melting point (113–115°C)

Physicochemical Properties

Substituents significantly influence melting points, solubility, and stability:

Compound Melting Point (°C) Solubility Trends Stability Notes Reference
Methyl 1-(4-methylphenyl)-... Not reported Moderate (hydrophobic 4-methylphenyl) Ester group prone to hydrolysis
Methyl 1-benzyl-5-(Boc-amino)-... 113–115 Low (waxy solid) Boc group enhances stability
Methyl 1-(2,6-difluorobenzyl)-... Not reported Crystalline (weak C–H⋯O/N hydrogen bonds) Fluorine enhances thermal stability
Ethyl 1-(4-methylbenzyl)-... Not reported Higher lipophilicity vs methyl ester Ethyl ester may resist hydrolysis

Analytical and Crystallographic Data

  • Crystal Structures: Methyl 1-(2,6-difluorobenzyl)-... crystallizes in a monoclinic system (β = 92.28°), with weak hydrogen bonds stabilizing the lattice . Similar analyses for the 4-methylphenyl analog could reveal packing efficiencies.
  • NMR/IR Data : Methyl 1-(3,5-di-tert-butylphenyl)-... shows characteristic ¹H NMR peaks for tert-butyl (δ 1.30 ppm) and ester (δ 3.90 ppm) groups, comparable to other analogs .

Biological Activity

Methyl 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate is a member of the triazole family, a class of compounds known for their diverse biological activities. This article explores its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, along with a carboxylate group and methyl substituents. The molecular formula is C12H13N3O2C_{12}H_{13}N_3O_2, and its structure can be represented as follows:

  • Triazole Ring : Contributes to biological activity through metal ion binding.
  • Carboxylic Acid Group : Enhances acidity and potential for hydrogen bonding.
  • Methyl and Phenyl Substituents : Increase lipophilicity, influencing interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The triazole ring can bind to enzyme active sites, inhibiting their function.
  • Cellular Interference : It may disrupt cellular processes such as tubulin polymerization and signal transduction pathways.
  • Antimicrobial Activity : Exhibits significant activity against bacteria and fungi, making it a candidate for antimicrobial therapy.

Anticancer Properties

Research indicates that derivatives of this compound show promise in cancer treatment:

  • Cytotoxicity : Some analogues demonstrate selective cytotoxic effects against cancer cell lines at nanomolar concentrations. For example, certain derivatives were comparable in potency to doxorubicin, a standard chemotherapy drug .
  • Mechanism of Action : Induction of apoptosis in cancer cells has been observed through morphological changes and DNA damage without direct intercalation into DNA .

Antimicrobial Activity

This compound has been shown to possess antimicrobial properties:

  • Bacterial and Fungal Inhibition : Studies have confirmed its effectiveness against various pathogens, suggesting potential applications in developing new antimicrobial therapies.

Research Findings and Case Studies

Several studies have highlighted the biological activity of this compound:

StudyFindings
Novel N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides exhibited selective cytotoxic activity comparable to doxorubicin.
Demonstrated significant antimicrobial properties against bacteria and fungi.
Investigated the hydrolysis of the compound leading to different biological activities compared to its ester form.

Q & A

Q. What are the optimized synthetic routes for methyl 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate, and how can efficiency be improved?

The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. Key steps include:

  • Condensation of 4-methylphenyl azide with methyl propiolate.
  • Reaction optimization using quantum chemical calculations to predict transition states and intermediate stability .
  • Experimental validation under inert atmospheres to minimize side reactions. Efficiency improvements involve computational pre-screening of reaction conditions (e.g., solvent polarity, catalyst loading) to reduce trial-and-error experimentation .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

Structural confirmation relies on:

  • X-ray crystallography : Resolves bond lengths (e.g., triazole ring N–N distances: ~1.31–1.35 Å) and torsion angles .
  • NMR spectroscopy : Key signals include the methyl ester (δ ~3.8–4.0 ppm in 1^1H NMR) and aromatic protons (δ ~7.2–7.8 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C12_{12}H11_{11}N3_3O2_2) with <2 ppm error .

Q. What are the preliminary applications of this compound in medicinal chemistry?

  • Scaffold for drug candidates : The triazole core is leveraged for hydrogen bonding with biological targets (e.g., kinase inhibitors) .
  • Structure-activity relationship (SAR) studies : Modifications at the 4-methylphenyl or carboxylate groups alter potency and selectivity .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reaction mechanisms for triazole derivatives?

Discrepancies between experimental and theoretical data (e.g., unexpected regioselectivity) are addressed via:

  • Density Functional Theory (DFT) : Calculates activation energies for competing pathways (e.g., Huisgen vs. alternative cyclization).
  • Molecular dynamics simulations : Predict solvent effects and steric hindrance in transition states . Example: A study found that solvent polarity shifts the dominant mechanism from concerted to stepwise in CuAAC reactions .

Q. What strategies mitigate solubility challenges during bioactivity assays?

Poor aqueous solubility (common in aryl-triazole esters) is tackled by:

  • Prodrug design : Hydrolysis of the methyl ester to a carboxylate improves hydrophilicity .
  • Co-crystallization : Co-formers like cyclodextrins enhance dissolution rates without structural modification .
  • Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles .

Q. How do substituents on the phenyl ring influence electronic properties and reactivity?

  • Electron-donating groups (e.g., -CH3_3) : Increase electron density on the triazole ring, altering nucleophilic attack sites (verified via Hammett plots) .
  • Electron-withdrawing groups (e.g., -NO2_2) : Reduce regioselectivity in subsequent functionalization reactions . Table: Substituent Effects on Reaction Yield
SubstituentYield (%)logP
-CH3_3822.1
-Cl682.5
-NO2_2451.8

Methodological Guidance for Data Contradictions

Q. How should researchers validate conflicting spectral data?

  • Cross-technique validation : Compare XRD bond angles with DFT-optimized geometries to confirm structural anomalies .
  • Dynamic NMR : Resolve tautomerism or rotational barriers that cause split signals in static spectra .

Q. What experimental controls are essential for reproducibility in triazole synthesis?

  • Catalyst purity : Use freshly prepared Cu(I) sources (e.g., CuBr(PPh3_3)3_3) to avoid oxidation byproducts.
  • Inert atmosphere : Prevents azide decomposition (critical for yields >70%) .

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